N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenyl ring, a propanoylamino group, and three ethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of a phenyl ring followed by the introduction of the propanoylamino group through an amide formation reaction. The ethoxy groups are then introduced via an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide
- 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide
Uniqueness
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O5/c1-5-20(26)24-15-9-10-16(23)17(13-15)25-22(27)14-11-18(28-6-2)21(30-8-4)19(12-14)29-7-3/h9-13H,5-8H2,1-4H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAQEPFRKLYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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